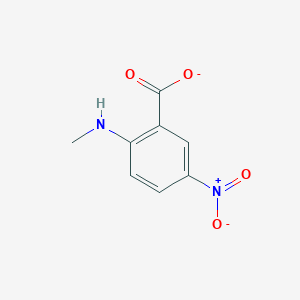

2-(Methylamino)-5-nitrobenzoate

Description

Overview of Substituted Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are a class of aromatic compounds that feature a benzene (B151609) ring attached to a carboxylic acid group. preprints.org These structures serve as fundamental building blocks in a vast array of chemical syntheses and are of significant interest in medicinal chemistry and materials science. preprints.orgresearchgate.net The reactivity and properties of the benzoic acid scaffold can be finely tuned by the addition of various functional groups (substituents) to the benzene ring. researchgate.netlibretexts.org

The type and position of these substituents dramatically influence the compound's electronic properties, acidity, and biological activity. researchgate.netlibretexts.org For instance, electron-withdrawing groups, such as the nitro group (NO₂), increase the acidity of the carboxylic acid, while electron-donating groups have the opposite effect. libretexts.org Researchers have extensively explored substituted benzoic acids for various applications, including the development of new pharmaceutical agents with anticancer and anti-inflammatory properties, as well as agrochemicals and dyes. preprints.orgontosight.ainih.gov The ability to systematically modify the benzoic acid core makes it a versatile platform for designing molecules with specific functions. nih.gov

Contextualization of Nitro- and Methylamino-Substituted Benzoates

The presence of both a nitro (NO₂) group and a methylamino (-NHCH₃) group on a benzoate (B1203000) ester creates a molecule with a unique electronic profile. The nitro group is a strong electron-withdrawing group, which significantly impacts the electron density of the aromatic ring. aiinmr.com Aromatic nitro compounds are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. aiinmr.comnih.gov For example, the nitration of methyl benzoate is a classic electrophilic aromatic substitution reaction that primarily yields the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.comorgsyn.org

Significance of Esterification in Organic Synthesis and Functionalization

Esterification is a fundamental and widely utilized reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. fiveable.menumberanalytics.com This process is crucial for several reasons. It serves as a method to protect a carboxylic acid functional group during a multi-step synthesis, and it is a key step in the creation of a vast range of commercial products. numberanalytics.com3vsigmausa.com

Esters are common in nature, contributing to the fragrances and flavors of fruits and flowers. 3vsigmausa.comgunvorgroup.com In industry, esterification is employed in the manufacturing of solvents, plastics, and pharmaceuticals. numberanalytics.com3vsigmausa.com Many drugs, including aspirin (B1665792) and various local anesthetics, are esters. numberanalytics.com The conversion of a carboxylic acid to an ester alters its physical and chemical properties, such as polarity, boiling point, and solubility, which is a critical strategy for modifying the functional characteristics of a molecule. fiveable.me The reaction is typically reversible and often catalyzed by an acid. numberanalytics.comgunvorgroup.com

Synthesis of 2-(Methylamino)-5-nitrobenzoic Acid Precursor

The formation of 2-(methylamino)-5-nitrobenzoic acid is a critical step, and its synthetic accessibility has been explored through various chemical transformations.

Nitration of N-Methylanthranilic Acid

A common and direct method for the synthesis of 2-(methylamino)-5-nitrobenzoic acid is the electrophilic aromatic substitution, specifically the nitration, of N-methylanthranilic acid. This reaction introduces a nitro group onto the benzene ring.

The nitration of N-methylanthranilic acid is typically carried out using a nitrating mixture, which commonly consists of nitric acid and a strong acid catalyst, such as sulfuric acid. In one documented procedure, a solution of N-methylanthranilic acid in ethyl acetate (B1210297) is added dropwise to a chilled mixture of nitric acid and sulfuric acid. The reaction is initially stirred in an ice bath and subsequently refluxed for several hours to ensure completion. Following the reaction, a neutralization step is performed, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the desired 2-(methylamino)-5-nitrobenzoic acid.

Optimization of this reaction involves careful control of several parameters to maximize the yield of the desired isomer and minimize the formation of byproducts. Key variables include:

Temperature: The initial addition of the nitrating mixture is performed at low temperatures (e.g., in an ice bath) to control the exothermic nature of the reaction and to influence the regioselectivity. Subsequent heating or refluxing is often necessary to drive the reaction to completion.

Reaction Time: The duration of the reaction, both at the initial low temperature and during the reflux period, is crucial for achieving a high conversion of the starting material.

Stoichiometry of Reagents: The molar ratios of N-methylanthranilic acid to nitric acid and sulfuric acid are critical. An excess of the nitrating agent can lead to the formation of dinitrated products.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Ethyl acetate has been reported as a suitable solvent for this transformation.

A typical experimental setup would involve the slow addition of the substrate to the nitrating mixture with vigorous stirring to ensure efficient mixing and heat dissipation. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is advisable to determine the optimal reaction time.

The regiochemical outcome of the nitration of N-methylanthranilic acid is governed by the directing effects of the substituents already present on the aromatic ring: the methylamino group (-NHCH₃) and the carboxylic acid group (-COOH).

The methylamino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Conversely, the carboxylic acid group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In the case of N-methylanthranilic acid, the powerful activating and ortho-, para-directing effect of the methylamino group dominates over the deactivating and meta-directing effect of the carboxylic acid group. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho and para to the methylamino group. The position para to the methylamino group is C5, and one of the ortho positions is C3. Steric hindrance from the adjacent carboxylic acid group at C2 may disfavor substitution at the C3 position. Consequently, the major product of the nitration is 2-(methylamino)-5-nitrobenzoic acid, where the nitro group is introduced at the C5 position, which is para to the strongly activating methylamino group.

Alternative Approaches for Introducing Nitro and Methylamino Moieties on the Benzoic Acid Scaffold

Besides the direct nitration of N-methylanthranilic acid, alternative synthetic strategies can be employed to construct the 2-(methylamino)-5-nitrobenzoic acid framework. These methods often involve the sequential introduction or modification of the required functional groups on a benzoic acid derivative.

An alternative route involves starting with a pre-existing amino-nitrobenzoic acid and introducing the methyl group onto the amino functionality. For instance, 2-amino-5-nitrobenzoic acid can serve as a precursor. The N-methylation of the amino group can be achieved using various methylating agents.

Common methylation strategies include the use of methyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base. The base is required to deprotonate the amino group, making it a more potent nucleophile to attack the methylating agent. The choice of base and reaction conditions is crucial to avoid competing reactions, such as esterification of the carboxylic acid group.

| Precursor | Methylating Agent | Base | General Conditions |

| 2-Amino-5-nitrobenzoic acid | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Reflux in a suitable solvent (e.g., acetone) |

| 2-Amino-5-nitrobenzoic acid | Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH) | Aqueous basic solution |

It is important to carefully control the stoichiometry of the methylating agent to favor mono-methylation and avoid the formation of the N,N-dimethylated product.

Another synthetic avenue involves the use of halogenated nitrobenzoic acids as starting materials. For example, 2-chloro-5-nitrobenzoic acid can be converted to 2-(methylamino)-5-nitrobenzoic acid through a nucleophilic aromatic substitution reaction.

In this approach, the chlorine atom, which is activated by the electron-withdrawing nitro group in the para position, can be displaced by methylamine (B109427). This reaction is typically carried out in the presence of a base and often requires elevated temperatures. Copper-catalyzed amination reactions have also been shown to be effective for the coupling of aryl halides with amines.

| Precursor | Reagent | Catalyst/Conditions |

| 2-Chloro-5-nitrobenzoic acid | Methylamine (CH₃NH₂) | Base (e.g., K₂CO₃), heat |

| 2-Chloro-5-nitrobenzoic acid | Methylamine (CH₃NH₂) | Copper catalyst, base, heat |

This method offers a viable alternative, particularly when the halogenated precursor is readily available. The reaction conditions need to be optimized to ensure efficient substitution and minimize side reactions.

Synthesis of 2-(Methylamino)-5-nitrobenzoate

The final step in the synthesis of the target compound is the esterification of the carboxylic acid precursor, 2-(methylamino)-5-nitrobenzoic acid.

A common and straightforward method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol (B129727) is typically used as both the reactant and the solvent. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the methyl ester.

A plausible procedure for the synthesis of methyl this compound would involve dissolving 2-(methylamino)-5-nitrobenzoic acid in a large excess of methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture would then be refluxed for a period of time until the reaction is complete, as monitored by TLC. The workup would typically involve neutralizing the excess acid, removing the excess methanol, and extracting the ester into an organic solvent. Purification of the final product can be achieved by recrystallization or column chromatography.

Esterification of 2-(Methylamino)-5-nitrobenzoic Acid

The conversion of 2-(methylamino)-5-nitrobenzoic acid to its corresponding esters, such as methyl this compound, can be achieved through several established chemical routes. These methods primarily include direct esterification and a two-step process involving an acyl chloride intermediate.

Direct esterification involves reacting the carboxylic acid with an alcohol in a single step, typically in the presence of an acid catalyst. This approach is a fundamental process in organic synthesis. iajpr.com

One of the most common methods is the Fischer-Speier esterification, which involves heating the carboxylic acid and an excess of alcohol (e.g., methanol) with a strong acid catalyst like concentrated sulfuric acid. truman.edu The reaction is an equilibrium process, and to drive it towards the product, water is often removed, or an excess of the alcohol reactant is used. truman.edu For nitrobenzoic acids, refluxing the acid with anhydrous methanol and concentrated H₂SO₄ for about an hour is a typical procedure. truman.edu

Another approach involves azeotropic distillation to remove the water formed during the reaction. For instance, a nitrobenzoic acid can be heated to reflux with an alcohol in the presence of a catalyst (e.g., sulfuric acid) and a water-immiscible solvent like toluene, which acts as an entraining liquid to azeotropically remove water. google.com While effective, non-catalyzed azeotropic procedures can be slow and may result in lower yields and discolored products. google.com The use of specific catalysts, such as formic acid, has been shown to improve the direct esterification of benzoic acids with certain alcohols. google.com More modern approaches have utilized solid acid catalysts, such as titanium-zirconium solid acids, to catalyze the esterification of various benzoic acids with methanol under reflux conditions, offering a potentially greener alternative. mdpi.com

Table 1: Comparison of Direct Esterification Conditions for Benzoic Acid Derivatives

| Catalyst System | Alcohol | Solvent / Conditions | Typical Substrate | Reference |

| Sulfuric Acid | Methanol | Reflux | 3-Nitrobenzoic Acid | truman.edu |

| Sulfuric Acid | Glycerol | Toluene (entrainer), Reflux (>100°C) | p-Nitrobenzoic Acid | google.com |

| Formic Acid | Tertiary Amino Alcohol | Inert, water-immiscible solvent, Reflux | p-Nitrobenzoic Acid | google.com |

| Zr/Ti Solid Acid | Methanol | Reflux (120°C) | p-Methylbenzoic Acid | mdpi.com |

| Diethyl Chlorophosphate | n-Butanol | Pyridine (B92270) | p-Nitrobenzoic Acid | researchgate.net |

A highly efficient, two-step alternative to direct esterification involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate is then reacted with an alcohol to furnish the ester. This method is often preferred for its high yields and the fact that the second step is typically irreversible. rsc.orgmasterorganicchemistry.com

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids into acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction involves heating the carboxylic acid, in this case, 2-(methylamino)-5-nitrobenzoic acid, with thionyl chloride. A similar substrate, 4-methylamino-3-nitrobenzoic acid, is known to undergo this acyl chlorination reaction. google.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed. masterorganicchemistry.comlibretexts.org The reaction can be performed neat (using thionyl chloride as both reagent and solvent) or with an inert solvent like acetonitrile. orgsyn.orgreddit.com After the reaction is complete, excess thionyl chloride is typically removed by distillation, often under reduced pressure. orgsyn.org

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Formula | Typical Byproducts | Key Advantage | Reference |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify workup | libretexts.org |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid reagent, reacts under cold conditions | libretexts.org |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent, no HCl gas produced | libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Volatile byproducts, often used for sensitive substrates | masterorganicchemistry.com |

The synthesized 2-(methylamino)-5-nitrobenzoyl chloride is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of alcohols to form the corresponding ester. This reaction is typically rapid and high-yielding. The process often involves adding the alcohol to the acyl chloride, sometimes in the presence of a non-nucleophilic base like pyridine. jocpr.com The base serves to neutralize the hydrogen chloride gas that is generated during the reaction, preventing potential side reactions and driving the reaction to completion. jocpr.com For example, various nitrobenzoyl chlorides have been successfully reacted with complex alcohols in the presence of pyridine to yield the desired ester products. jocpr.com

Synthesis of Advanced Derivatives Incorporating the this compound Core

The this compound structure serves as a scaffold for creating more complex molecules. Modifications can be targeted at several positions, including the methylamino group.

The secondary amine of the methylamino group is a nucleophilic site that can participate in various chemical reactions. While specific examples for modifying this group on the this compound core are not extensively documented in readily available literature, standard organic transformations for secondary aromatic amines can be applied.

Potential modifications could include N-acylation or further N-alkylation.

N-Acylation: The methylamino group can be acylated by reacting it with an acyl chloride or a carboxylic anhydride. This would convert the methylamino group into a methylamido group, forming an N-acyl-N-methyl-2-amino-5-nitrobenzoate derivative.

N-Alkylation: Further alkylation of the secondary amine could be achieved using an alkyl halide. This reaction would yield a tertiary amine, a dialkylamino derivative. However, care must be taken as over-alkylation to form a quaternary ammonium (B1175870) salt is possible.

These modifications would significantly alter the electronic and steric properties of the molecule, providing a pathway to a diverse library of advanced derivatives for further study.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N2O4- |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

2-(methylamino)-5-nitrobenzoate |

InChI |

InChI=1S/C8H8N2O4/c1-9-7-3-2-5(10(13)14)4-6(7)8(11)12/h2-4,9H,1H3,(H,11,12)/p-1 |

InChI Key |

FAVDVRYGVZMEFI-UHFFFAOYSA-M |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylamino 5 Nitrobenzoate and Key Precursors

Transformations of the Nitro Group

The nitro group is a versatile functional group in aromatic compounds like 2-(methylamino)-5-nitrobenzoate, serving as a key site for various chemical transformations. Its electron-withdrawing nature influences the reactivity of the entire molecule, and its conversion into other functional groups is a critical step in the synthesis of more complex chemical structures. The most significant transformation of the nitro group is its reduction to an amino group, which dramatically alters the electronic properties of the molecule, converting a deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com This reduction can proceed through several intermediates, with the hydroxylamine (B1172632) being a notable and sometimes isolable product.

The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental and widely used reaction in organic synthesis. orgoreview.com For this compound, this transformation would yield methyl 2-amino-5-(methylamino)benzoate, a diamino derivative. A variety of methods exist to achieve this, broadly categorized into catalytic hydrogenation and chemical reduction. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. It typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com

Palladium, Platinum, and Nickel Catalysts: Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this conversion. masterorganicchemistry.comwikipedia.org For instance, the hydrogenation of related nitro-containing intermediates is often carried out using 10% Pd/C to produce the corresponding amine. google.com The reaction can be performed with a hydrogen balloon or by using a transfer hydrogenating agent like triethylsilane in the presence of Pd/C. organic-chemistry.org

Cobalt-Based Catalysts: Molecularly well-defined cobalt complexes, such as certain cobalt corroles, have been shown to effectively catalyze the homogeneous hydrogenation of diverse nitroarenes. nih.gov These catalysts can operate under a regular laboratory atmosphere, avoiding the need for a containment system. nih.gov

Iron-Based Catalysts: Well-defined iron-based catalyst systems, using formic acid as a reducing agent, enable the conversion of nitroarenes to anilines under mild, base-free conditions. organic-chemistry.org

Chemical Reduction: This involves the use of stoichiometric reducing agents, often metals in acidic media.

Metal/Acid Systems: The classic Béchamp reduction uses iron metal in the presence of an acid like hydrochloric acid (HCl). orgoreview.com Other common systems include tin (Sn) or zinc (Zn) with HCl. masterorganicchemistry.com

Other Reducing Agents: A variety of other reagents can effect the reduction of nitroarenes, including sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride. wikipedia.org Metal-free conditions have also been developed, utilizing reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org

The table below summarizes various catalytic systems used for the reduction of aromatic nitro compounds.

| Catalyst/Reagent | Reducing Agent | Conditions | Notes |

| Pd/C, PtO₂, Raney Ni | H₂ (gas) | Varies | Standard catalytic hydrogenation. masterorganicchemistry.comwikipedia.org |

| Pd/C | Triethylsilane | - | Transfer hydrogenation. organic-chemistry.org |

| Iron (Fe) | HCl | Refluxing Acetic Acid | Béchamp reduction. orgoreview.comwikipedia.org |

| Cobalt Corrole | H₂ (gas) | 40 bar, 120 °C | Homogeneous catalysis. nih.gov |

| Iron Pincer Complex | Formic Acid | Mild | Base-free transfer hydrogenation. organic-chemistry.org |

| Tetrahydroxydiboron | - | Water, Room Temp | Metal-free reduction. organic-chemistry.org |

Partial reduction of the nitro group can lead to the formation of N-arylhydroxylamines. This transformation is significant as hydroxylamines are valuable synthetic intermediates themselves.

Chemical Methods: The reduction of nitro compounds to hydroxylamines can be achieved using specific reagents and conditions that prevent further reduction to the amine. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are effective. wikipedia.org Another method involves the use of Raney nickel and hydrazine (B178648) at controlled low temperatures (0-10 °C). wikipedia.org

Enzymatic and Photochemical Methods: Biological systems offer highly selective routes. For example, the nitroreductase from the bacterium Ralstonia eutropha JMP134 can catalyze the chemoselective reduction of aromatic nitro compounds to their corresponding hydroxylamino derivatives using NADPH as an electron donor. nih.gov Additionally, a catalyst-free, photoinduced reduction using methylhydrazine and light has been shown to selectively produce N-arylhydroxylamines with broad functional-group tolerance. organic-chemistry.org

While reduction to amines and hydroxylamines are the most common transformations, other products are possible under specific conditions.

Reduction to Hydrazine Derivatives: Treatment of nitroarenes with an excess of a strong reducing agent like zinc metal can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org

Reduction to Azo Compounds: The use of certain metal hydrides, which are typically avoided for aniline synthesis, can result in the formation of azo compounds as the major product. wikipedia.org

Chemical Transformations and Reactivity of 2 Methylamino 5 Nitrobenzoate

Reactions Involving the Ester Functionality

The ester group of 2-(methylamino)-5-nitrobenzoate is susceptible to various nucleophilic substitution reactions at the acyl carbon.

Hydrolysis Reactions

The hydrolysis of the ester group in this compound to yield 2-(methylamino)-5-nitrobenzoic acid can be achieved under both acidic and basic conditions. The neighboring amino group can play a role in catalyzing this reaction. Studies on similar 2-aminobenzoate esters have shown that the hydrolysis can be pH-independent over a certain range, suggesting intramolecular general base catalysis by the adjacent amine group iitd.ac.in. In this mechanism, the amine functionality facilitates the removal of a proton from the attacking water molecule.

Table 1: Hydrolysis of this compound

| Reagent | Product |

|---|

Transesterification Processes

Transesterification involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting methyl this compound with ethanol would yield ethyl this compound. The reaction is typically driven to completion by using the alcohol as the solvent.

Table 2: Transesterification of this compound

| Reactant | Catalyst | Product |

|---|

Nucleophilic Acyl Substitution Reactions

The ester group can undergo nucleophilic acyl substitution with various nucleophiles. For example, reaction with ammonia would produce 2-(methylamino)-5-nitrobenzamide. This type of reaction proceeds through a tetrahedral intermediate, followed by the elimination of the methoxy group.

Table 3: Nucleophilic Acyl Substitution of this compound

| Nucleophile | Product |

|---|---|

| Ammonia | 2-(Methylamino)-5-nitrobenzamide |

| Primary Amines | N-substituted 2-(methylamino)-5-nitrobenzamides |

Reactivity of the Methylamino Group

The methylamino group is a secondary amine and exhibits typical reactivity for this functional group, including alkylation and acylation. The electron-withdrawing nitro group can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions.

Alkylation Reactions

The nitrogen of the methylamino group can be further alkylated using alkyl halides. For instance, reaction with methyl iodide would yield methyl 2-(dimethylamino)-5-nitrobenzoate. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction. In some cases, reductive alkylation can also be employed to introduce additional alkyl groups.

Table 4: Alkylation of this compound

| Alkylating Agent | Product |

|---|

Acylation Reactions

The methylamino group can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form an amide. For example, reaction with acetic anhydride would yield methyl 2-(N-methylacetamido)-5-nitrobenzoate. This reaction is a common method for the protection of amino groups in organic synthesis researchgate.net. The acylation of secondary arylamines can be efficiently carried out using acetic anhydride iscientific.org.

Table 5: Acylation of this compound

| Acylating Agent | Product |

|---|---|

| Acetic Anhydride | Methyl 2-(N-methylacetamido)-5-nitrobenzoate |

Condensation Reactions

This compound can participate in condensation reactions, primarily involving its methylamino group. These reactions are crucial for elongating molecular chains or forming larger, more complex structures. A significant example of such a transformation is the formation of an amide bond. This occurs when the parent acid, 4-(methylamino)-3-nitrobenzoic acid, which is structurally very similar to the ester , is activated and reacts with an amine.

For instance, in the synthesis of precursors for pharmacologically active molecules like Dabigatran etexilate, 4-(methylamino)-3-nitrobenzoic acid is first converted to its acid chloride using a reagent such as thionyl chloride. This highly reactive intermediate then readily undergoes a condensation reaction with an amine, such as ethyl 3-(pyridin-2-ylamino)propanoate, to yield the corresponding amide. google.com This process highlights the nucleophilic character of the secondary amine and the susceptibility of the carboxyl group (or its activated form) to engage in condensation chemistry. The ester form, this compound, could similarly be hydrolyzed to the carboxylic acid and undergo the same type of condensation reaction.

Table 1: Example of Condensation Reaction Pathway

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-(Methylamino)-3-nitrobenzoic acid | 1. Thionyl chloride 2. Ethyl 3-(pyridin-2-ylamino)propanoate | Amide Condensation | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | google.com |

Transformations of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that dominates the reactivity of the this compound molecule. It is strongly electron-withdrawing, which influences the aromatic ring's properties, and it can be transformed into various other functional groups, most notably an amino group. wikipedia.orgnih.gov These transformations are fundamental steps in the synthesis of more complex heterocyclic systems.

The reduction of the nitro group to a primary amine (-NH₂) is one of the most important reactions for this class of compounds. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing group into a strongly electron-donating one. The resulting product, methyl 5-amino-2-(methylamino)benzoate, is a key intermediate, particularly for building fused ring systems like benzimidazoles. google.com

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. mdpi.comgoogle.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com This process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to yield the final amine product. almacgroup.com

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out in a solvent such as ethanol or ethyl acetate (B1210297) under varying pressures of hydrogen. google.comgoogle.com For industrial applications, continuous-flow packed-bed reactors are being developed to make these hydrogenations safer and more efficient. almacgroup.com

Table 2: Conditions for Catalytic Hydrogenation of Aromatic Nitro Groups

| Catalyst | Hydrogen Source | Typical Solvents | General Conditions | Reference |

|---|---|---|---|---|

| Palladium on carbon (Pd/C) | H₂ gas | Ethanol, Methanol (B129727), Ethyl Acetate | Room temperature to moderate heat, atmospheric to high pressure | google.comwikipedia.orgmasterorganicchemistry.com |

| Raney Nickel | H₂ gas or Hydrazine (B178648) | Ethanol | Varies with hydrogen source | wikipedia.org |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Various organic solvents | Standard hydrogenation conditions | wikipedia.org |

| Ammonium (B1175870) formate with Pd/C | Ammonium formate (decomposes to H₂) | Methanol | Catalytic Transfer Hydrogenation (CTH) | mdpi.com |

A variety of chemical reagents can achieve the reduction of the nitro group. These methods are often preferred when other functional groups in the molecule are sensitive to catalytic hydrogenation.

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive and reliable reagent for the reduction of aromatic nitro groups. stackexchange.comorganic-chemistry.orgguidechem.com The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. organic-chemistry.orgorganic-chemistry.org Sodium dithionite has been used successfully for reducing various nitrobenzoic acids and their derivatives. stackexchange.comorganic-chemistry.org Its use is advantageous in one-pot procedures where the resulting amine can be immediately reacted further. organic-chemistry.org

Other Metal-Based Reagents: Historically, easily oxidized metals in the presence of acid have been widely used for nitro group reduction. masterorganicchemistry.com Common systems include:

Iron (Fe) in acidic media (e.g., HCl or acetic acid). wikipedia.orgmasterorganicchemistry.com

Tin (Sn) or Tin(II) chloride (SnCl₂) with hydrochloric acid. wikipedia.orgmasterorganicchemistry.com

Zinc (Zn) in acidic or neutral conditions. wikipedia.orgmasterorganicchemistry.com

These reagents offer a cost-effective alternative to catalytic hydrogenation, although they often require more rigorous purification to remove metal salts from the product. researchgate.net

The strategic placement of the methylamino and nitro groups on the benzoate (B1203000) ring makes it an ideal precursor for aromatic ring annulation, particularly for the synthesis of benzimidazoles. This process involves two key steps: first, the reduction of the nitro group to an amine, followed by cyclization of the resulting ortho-diamine (methyl 5-amino-2-(methylamino)benzoate).

The ortho-diamine intermediate possesses two nucleophilic nitrogen atoms that can react with a variety of carbon electrophiles to form the five-membered imidazole ring fused to the original benzene (B151609) ring. organic-chemistry.orglongdom.org A highly efficient method involves a one-pot reaction where the o-nitroaniline precursor is reduced with sodium dithionite in the presence of an aldehyde. The in situ-generated diamine immediately condenses with the aldehyde and undergoes cyclization to form the 2-substituted benzimidazole. organic-chemistry.org

Alternatively, the diamine can be isolated and then reacted with reagents such as formic acid or N-substituted formamides to yield the benzimidazole core. organic-chemistry.org This cyclization is a cornerstone in the synthesis of many pharmaceutical compounds. google.comgoogleapis.comnih.gov

Reduction to Amino Derivatives

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

The substitution pattern on the aromatic ring of this compound creates a complex electronic environment that influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile attacks the electron-rich benzene ring. wvu.edugrabmyessay.com The outcome is dictated by the directing effects of the existing substituents:

-NHCH₃ (Methylamino group): A strongly activating, ortho, para-directing group due to the lone pair on the nitrogen atom donating electron density into the ring.

-NO₂ (Nitro group): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. ma.edu

-COOCH₃ (Ester group): A deactivating, meta-directing group. ma.edu

The powerful activating effect of the methylamino group generally dominates the directing effects. It directs incoming electrophiles to the positions ortho (position 3) and para (position 5) to itself. However, position 5 is already occupied by the nitro group. Position 3 is sterically hindered by the adjacent large ester group. Therefore, electrophilic substitution on this ring is expected to be difficult and may require forcing conditions, with potential substitution occurring at the less hindered position 3 if the electronic activation can overcome the steric barrier.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as the nitro group, can make the ring electron-deficient enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgyoutube.com

For an SNAr reaction to occur, two conditions must generally be met:

The ring must be activated by at least one strong electron-withdrawing group.

There must be a good leaving group (typically a halide) on the ring. libretexts.orgyoutube.com

The nitro group in this compound strongly activates the positions ortho (positions 4 and 6) and para (position 2) to itself. wikipedia.org A nucleophile can attack at these positions, forming a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com While the parent molecule does not have a typical leaving group like a halogen, the principles of SNAr indicate that if a derivative, such as methyl 4-chloro-2-(methylamino)-5-nitrobenzoate, were used, it would be highly susceptible to nucleophilic attack at the 4-position, displacing the chloride ion. libretexts.orgnih.gov

Computational and Theoretical Investigations of 2 Methylamino 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties and complementing experimental data. For a molecule like 2-(Methylamino)-5-nitrobenzoate, these calculations can provide deep insights into its geometry, stability, and spectroscopic behavior.

Density Functional Theory (DFT) Methods for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a reliable and efficient approach for calculating the properties of organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice within the DFT framework, as it often provides a good balance between accuracy and computational cost for organic compounds. nih.govenergetic-materials.org.cn

In the case of this compound, DFT calculations, particularly with the B3LYP functional, would be employed to perform geometric optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. For instance, studies on similar molecules like 2-amino-5-nitrobenzophenone (B23384) have successfully used DFT to elucidate their structural features. nih.gov

Basis Set Selection and Computational Parameters

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. For molecules containing elements like carbon, hydrogen, nitrogen, and oxygen, Pople-style basis sets are commonly used. A basis set such as 6-311+G(d,p) is often employed for a good description of the electronic structure, as it includes diffuse functions (+) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to describe the non-spherical nature of electron distribution in bonds. nih.gov In computational studies of related nitrobenzoate derivatives, various basis sets ranging from 6-31G** to 6-31+G(d,p) have been utilized to achieve reliable results. energetic-materials.org.cnresearchgate.net The selection of the basis set is a critical step and is often guided by the desired accuracy and the computational resources available.

Correlation of Theoretical and Experimental Spectroscopic Data

A key application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements. For this compound, DFT calculations can predict vibrational frequencies (Infrared and Raman spectra). The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental values, accounting for the approximations inherent in the theoretical methods and the anharmonicity of real molecular vibrations. nih.gov

Studies on analogous compounds, such as 2-amino-5-nitrobenzophenone, have shown a good correlation between the vibrational frequencies calculated using the B3LYP/6-311+G(d) level of theory and the experimental FT-IR and FT-Raman spectra. nih.gov This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the nitro group, the amino group, and the aromatic ring. A similar approach for this compound would be expected to yield valuable insights into its vibrational spectrum.

Table 1: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies for a Nitroaromatic Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d)) | Assignment |

| N-H Stretch | 3400 | 3415 | Asymmetric stretching of NH₂ |

| C-H Stretch (Aromatic) | 3100 | 3110 | C-H stretching in the benzene (B151609) ring |

| C=O Stretch | 1680 | 1695 | Carbonyl stretching |

| NO₂ Asymmetric Stretch | 1520 | 1535 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | 1350 | 1360 | Symmetric stretching of the nitro group |

| C-N Stretch | 1280 | 1290 | C-N stretching |

Note: This table is illustrative and based on typical data for similar nitroaromatic compounds. Actual values for this compound would require specific experimental and computational studies.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals, in particular, is a powerful tool in computational chemistry.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of the electron density in these orbitals provides information about the reactive sites of the molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the amino group and the benzene ring. The LUMO, on the other hand, is likely to be concentrated on the electron-withdrawing nitro group and the carbonyl group of the ester function. This distribution of frontier orbitals indicates that the amino group is susceptible to electrophilic attack, while the nitro group is a likely site for nucleophilic attack. Similar analyses have been conducted for other nitroaromatic compounds to understand their reactivity.

Energy Gap Determination and Interpretation

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (ΔE). This energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher stability and lower reactivity. nih.gov

The HOMO-LUMO energy gap can be calculated from the energies of the HOMO and LUMO obtained from DFT calculations. For this compound, the presence of both an electron-donating group (methylamino) and a strong electron-withdrawing group (nitro) is expected to result in a relatively small HOMO-LUMO gap, indicating a molecule with significant intramolecular charge transfer character and potential for high reactivity. The calculated HOMO-LUMO energies for related compounds like 2-amino-5-nitrobenzophenone have been shown to be indicative of charge transfer within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroaromatic Compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 |

Note: This table is illustrative and based on typical data for similar nitroaromatic compounds. Actual values for this compound would require specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. unipi.it The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potential values.

The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.

Nucleophilic Sites: The most negative regions, typically colored red, are concentrated around the oxygen atoms of the nitro group. This high electron density makes these sites susceptible to electrophilic attack. The nitrogen atom of the methylamino group also exhibits a region of negative potential, indicating its nucleophilic character.

Electrophilic Sites: The most positive regions, usually depicted in blue, are located around the hydrogen atoms of the methylamino group and the aromatic ring. These areas of low electron density are prone to nucleophilic attack.

The interplay of the electron-donating methylamino group and the electron-withdrawing nitro group significantly influences the charge distribution across the aromatic ring, creating a complex electrostatic landscape.

The MEP provides a visual representation of how charge is distributed across the this compound molecule. The potential decreases in the order of blue > green > yellow > red. acs.org Regions colored blue indicate a positive potential, while red areas signify a negative potential. acs.org Green and yellow represent intermediate potential values.

Theoretical studies have shown that in the crystalline state, the molecular dipole moment of 2-methyl-5-nitroaniline (B49896) is enhanced compared to the isolated molecule in the gas phase. acs.org This enhancement is primarily an inductive effect stemming from the intermolecular interactions within the crystal lattice. acs.org This polarization of the molecular charge density further accentuates the distinct positive and negative regions on the MEP surface.

The following table summarizes the typical electrostatic potential ranges and their corresponding interpretations:

| Color | Potential Range | Interpretation |

| Red | Most Negative | High electron density, strong nucleophilic character |

| Yellow | Negative | Moderate electron density, nucleophilic character |

| Green | Neutral | Zero potential, neutral region |

| Blue | Positive | Low electron density, strong electrophilic character |

Topological Analysis of Electron Density

The topological analysis of the electron density provides a rigorous framework for understanding chemical bonding and molecular structure based on the topology of the electron density scalar field, ρ(r).

The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, defines atoms and bonds based on the critical points of the electron density. nih.govacs.org A bond path, a line of maximum electron density linking two nuclei, is indicative of a chemical interaction. researchgate.net

In-depth studies of 2-methyl-5-nitroaniline have utilized AIM theory to characterize both intramolecular and intermolecular interactions. acs.orgacs.org The analysis of the in-crystal electron density reveals bond critical points (BCPs) not only for all covalent bonds but also for the hydrogen bonds that govern the crystal packing. acs.orgacs.org

Key findings from AIM analysis of 2-methyl-5-nitroaniline include:

The presence of N-H···O hydrogen bonds that form polar chains within the crystal structure. acs.org

The identification of C-H···O interactions that contribute to the formation of centrosymmetric dimers. acs.org

Confirmation of a Caryl-H···π interaction between adjacent molecular chains. acs.org

The properties of the electron density at the bond critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of these interactions.

The table below outlines the general characteristics of interactions based on AIM theory:

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Covalent | Large and Positive | Negative |

| Hydrogen Bond | Small and Positive | Positive |

| van der Waals | Very Small and Positive | Positive |

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that provide a measure of electron localization in a molecule. globalauthorid.com They are useful for visualizing core electrons, lone pairs, and bonding regions.

Electron Localization Function (ELF): ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. Regions with low ELF values correspond to areas of delocalized electrons.

Localized Orbital Locator (LOL): Similar to ELF, LOL also provides a picture of electron localization. High LOL values signify regions where electrons are highly localized.

For this compound, an ELF and LOL analysis would be expected to show:

High localization in the N-H, C-H, C-N, C-C, and N-O covalent bonds.

High localization corresponding to the lone pairs on the oxygen and nitrogen atoms.

A degree of delocalization across the π-system of the benzene ring, influenced by the competing effects of the methylamino and nitro substituents.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netfigshare.com The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, and it partitions the crystal space into regions where the electron density of a given molecule dominates.

For salts of 2-methyl-5-nitroaniline, Hirshfeld surface analysis has been employed to investigate the hydrogen-bonding patterns and other intermolecular contacts. researchgate.net This analysis reveals the predominance of N-H···anion hydrogen bonds, as well as other interactions such as C-H···O contacts.

A typical fingerprint plot for a molecule like this compound would display distinct features corresponding to different types of interactions. The most prominent interactions would likely be H···O/O···H contacts, representing the N-H···O hydrogen bonds. The plot would also show contributions from H···H, C···H/H···C, and other weaker contacts.

The following table details the interpretation of common features in a fingerprint plot:

| Feature on Fingerprint Plot | Corresponding Intermolecular Interaction |

| Sharp, distinct spikes | Strong hydrogen bonds (e.g., N-H···O) |

| Large, diffuse region | H···H contacts |

| "Wing-like" features | C-H···π interactions |

Quantification of Specific Hydrogen Bonding and Other Weak Interactions

No published research provides a quantitative analysis of the hydrogen bonds and other non-covalent interactions for this compound. Such an analysis would typically involve computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to define and quantify the strength and nature of these interactions.

Advanced Research Directions and Potential Applications in Materials Science

Exploration of Novel Synthetic Routes and Catalytic Approaches

The traditional synthesis of 2-(methylamino)-5-nitrobenzoic acid involves the nitration of N-methylanthranilic acid. nih.govresearchgate.net A typical procedure includes the dropwise addition of a solution of N-methylanthranilic acid in ethyl acetate (B1210297) to a nitrating mixture of nitric acid and sulfuric acid under chilled conditions, followed by reflux. nih.govresearchgate.net After neutralization and extraction, the product is obtained. nih.govresearchgate.net

While this method is effective, future research could focus on developing more efficient, selective, and environmentally benign synthetic strategies. Advanced research directions include:

Catalytic Nitration: Investigating the use of solid acid catalysts or other heterogeneous catalysts to replace the traditional strong acid mixture, potentially leading to higher selectivity, easier product separation, and catalyst recycling.

Palladium-Catalyzed Reactions: Exploring cross-coupling reactions, such as Buchwald-Hartwig amination, to construct the C-N bond. For instance, reacting a methyl ester of 2-bromo-5-nitrobenzoic acid with methylamine (B109427) in the presence of a palladium catalyst could offer an alternative route. The reduction of the nitro group in analogous compounds is often achieved using hydrogen gas with a palladium on carbon catalyst.

Flow Chemistry: Developing continuous flow processes for the nitration reaction could enhance safety, improve heat and mass transfer, and allow for better control over reaction parameters, leading to higher yields and purity.

Enzymatic Synthesis: Investigating the potential of biocatalysts, such as specific nitroreductases or aminotransferases, for the selective functionalization of the aromatic ring, offering a green chemistry approach.

Investigation of Supramolecular Assemblies and Crystal Engineering Potential

The solid-state structure of 2-(methylamino)-5-nitrobenzoic acid has been elucidated by single-crystal X-ray diffraction, revealing a fascinating network of non-covalent interactions. nih.govresearchgate.net The molecule is nearly planar, a feature enhanced by an intramolecular N-H···O hydrogen bond between the amine hydrogen and a carboxylate oxygen, which forms a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net

In the crystal lattice, molecules form inversion dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups, creating R22(8) loops. nih.govresearchgate.net These dimers are further interconnected by intermolecular N-H···O hydrogen bonds, linking them into infinite two-dimensional polymeric sheets. nih.govresearchgate.net This rich hydrogen-bonding capability highlights the compound's potential in crystal engineering.

Future research in this area could involve:

Co-crystallization: Systematically exploring the formation of co-crystals with other molecules (co-formers) to modulate the physicochemical properties, such as solubility, stability, and optical characteristics. The fusion of a pharmaceutical molecule with a nonlinear optics (NLO)-phore has been shown to be a successful strategy for engineering polar materials. nih.gov

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) of 2-(methylamino)-5-nitrobenzoate, as different packing arrangements can lead to distinct material properties. researchgate.net

Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid functionality to act as a linker for the construction of MOFs. The presence of the nitro and methylamino groups could introduce specific functionalities and electronic properties into the framework pores.

Below is a table summarizing the crystallographic data for 2-(methylamino)-5-nitrobenzoic acid. nih.govresearchgate.net

| Crystal Data | |

| Chemical Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.2541 (12) Å |

| b | 14.037 (2) Å |

| c | 8.5972 (14) Å |

| β | 103.673 (6)° |

| Volume | 850.6 (2) ų |

| Z | 4 |

| Hydrogen Bond Geometry | |||||

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** | Symmetry Code |

| N1—H1···O1 | 0.86 | 2.03 | 2.694 (3) | 134 | Intramolecular |

| O2—H2···O1 | 0.82 | 1.86 | 2.679 (3) | 177 | -x+1, -y+1, -z+1 |

| N1—H1···O4 | 0.86 | 2.52 | 3.165 (3) | 133 | x-1, y, z |

Development of Polymeric Materials Utilizing Nitrobenzoate Functionalities

Nitroaromatic compounds, including nitrobenzoates, are established precursors in the synthesis of various industrial products like dyes and polymers. nih.gov The functional groups on this compound make it an attractive monomer or building block for novel polymeric materials.

Potential avenues for research include:

Polyamides and Polyesters: The carboxylic acid and amine functionalities (after reduction of the nitro group to an amino group) can be used for step-growth polymerization to form polyamides or polyesters. The pendant methylamino group could enhance solubility or provide sites for post-polymerization modification.

Functional Copolymers: Incorporating the nitrobenzoate moiety into copolymers could impart specific properties. For example, recent studies have shown the development of antimicrobial polymers from functional hydroxybenzoate-co-lactide monomers. nih.gov The nitro group in this compound could be a handle for further chemical transformations or could contribute to the electronic properties of the resulting polymer.

Ring-Opening Polymerization: Designing and synthesizing cyclic monomers derived from this compound for ring-opening polymerization could lead to polymers with well-defined architectures and molecular weights. nih.gov

Application in Chemical Sensing and Molecular Recognition Systems

The ability of a molecule to selectively recognize and bind to an analyte is the basis for chemical sensors. The structure of this compound, with its hydrogen bond donors and acceptors and its polarized aromatic system, makes it a candidate for molecular recognition applications.

Research has shown that nitrobenzoates can act as chemoattractants for certain strains of Pseudomonas bacteria. nih.gov This indicates that biological systems can recognize the molecular features of nitrobenzoate compounds. nih.gov This principle can be extended to the design of synthetic sensors.

Future research could focus on:

Colorimetric Sensors: The electronic structure of the compound, characterized by the donor-acceptor pair on the benzene (B151609) ring, is sensitive to the chemical environment. Changes in color upon binding to specific ions or molecules could be exploited for the development of colorimetric sensors.

Fluorescent Sensors: Modifying the structure to create a fluorescent derivative would allow for the development of highly sensitive "turn-on" or "turn-off" fluorescent sensors.

Self-Assembled Monolayers (SAMs): Immobilizing this compound or its derivatives onto surfaces (e.g., gold or silicon oxide) to create SAMs for use in electrochemical or quartz crystal microbalance (QCM) sensors.

Exploitation of Electronic Properties for Optoelectronic Materials

Materials with both electron-donating and electron-withdrawing groups often exhibit interesting photophysical properties, making them suitable for optoelectronic applications. youtube.comtudelft.nl The intramolecular charge transfer (ICT) character of molecules like this compound is a key feature for materials used in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). youtube.com

Advanced research in this domain could explore:

Nonlinear Optical (NLO) Materials: The significant polarization resulting from the methylamino and nitro groups suggests that crystals of this compound or its derivatives could exhibit a large second-harmonic generation (SHG) response, a key property for NLO materials. nih.gov

Organic Light-Emitting Diodes (OLEDs): The compound could be investigated as a host material or as a dopant in the emissive layer of an OLED. youtube.com Derivatives could be designed to tune the emission color and improve charge transport properties.

Organic Solar Cells: The donor-acceptor structure is a fundamental design principle for organic molecules used in OPVs. This compound could serve as a model compound or a building block for more complex donor or acceptor materials in bulk heterojunction solar cells.

Further Computational Modeling for Predictive Material Design

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before their synthesis, saving time and resources. Density Functional Theory (DFT) is a particularly useful method for studying the structural, vibrational, and electronic properties of organic molecules. researchgate.net

Future computational studies on this compound could include:

Property Prediction: Using DFT and Time-Dependent DFT (TD-DFT) to calculate the optimized geometry, vibrational frequencies, frontier molecular orbital energies (HOMO/LUMO), and absorption/emission spectra. This information can predict the compound's electronic and optical behavior.

Crystal Structure Prediction: Employing computational algorithms to predict possible crystal packing arrangements (polymorphs) and their relative stabilities. This can guide experimental efforts in crystallization.

Modeling of Assemblies: Simulating the formation of supramolecular assemblies, such as dimers and sheets, to understand the driving forces behind their formation and to predict the properties of the resulting nanostructures.

Design of Derivatives: Computationally screening a library of virtual derivatives with different functional groups to identify candidates with optimized properties for specific applications, such as enhanced NLO response or targeted analyte binding.

Q & A

Basic: What are the recommended synthetic routes for 2-(Methylamino)-5-nitrobenzoate?

Methodological Answer:

The synthesis typically involves functionalizing a nitrobenzoic acid derivative. A common approach is to introduce the methylamino group via nucleophilic substitution or reductive amination. For example, 5-nitrobenzoic acid derivatives can be esterified, followed by substitution with methylamine under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 12 hours). Purification via recrystallization or column chromatography is critical to isolate the product .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. A study using SC-XRD revealed the planar geometry (r.m.s. deviation = 0.037 Å) and intramolecular N–H⋯O hydrogen bonding, forming an S(6) ring motif. Complementary techniques include FT-IR (to confirm functional groups like -NO₂ and -COOH) and NMR (¹³C/¹H for methylamino and nitro group assignments) .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular interactions, such as hydrogen bonding and charge distribution. For instance, studies on similar nitrobenzoates used DFT to analyze electron transfer during amination, identifying transition states and activation energies. These models guide experimental optimization of reaction conditions .

Advanced: How should researchers address contradictions in spectroscopic data for this compound?

Methodological Answer:

Cross-validate using multiple techniques. For example:

- Mass Spectrometry: Compare experimental m/z values with theoretical predictions (e.g., NIST database).

- NMR: Use 2D experiments (COSY, HSQC) to resolve overlapping signals.

- IR: Assign peaks rigorously (e.g., nitro group stretching at ~1520 cm⁻¹). Discrepancies may arise from solvent effects or impurities, necessitating repeated measurements under standardized conditions .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography: Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:2).

- HPLC: For high-purity requirements, use reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

The crystal structure (space group P2₁/c) forms inversion dimers via O–H⋯O hydrogen bonds, creating infinite sheets parallel to the (102) plane. This packing enhances thermal stability and affects solubility. Computational lattice energy calculations can predict melting points and hygroscopicity .

Basic: What analytical techniques are suitable for quantifying this compound in mixtures?

Methodological Answer:

- UV-Vis Spectrophotometry: Measure absorbance at λₘₐₐ ~310 nm (nitro group π→π* transitions).

- HPLC with PDA Detection: Use a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile:water 60:40).

- Titration: Carboxylic acid groups can be titrated with NaOH (endpoint pH ~8.3) .

Advanced: How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

The nitro group is a strong meta-directing, deactivating group. Computational studies show it reduces electron density at the benzene ring, favoring electrophilic attack at the meta position relative to the -NO₂ group. Reaction kinetics can be modeled using Hammett σ constants (σₘ for nitro = +0.71) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of dust.

- Storage: Keep in a cool, dry place (<25°C) away from oxidizing agents. Refer to SDS for spill management and first aid .

Advanced: How can researchers resolve conflicting data in synthetic yield optimization?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst).

- Kinetic Studies: Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps.

- Statistical Analysis: Apply ANOVA to distinguish significant factors. For example, a study found that varying the methylamine concentration from 1.5–2.0 M improved yields by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.